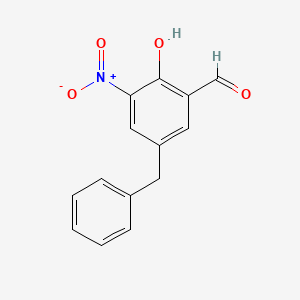

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

Descripción general

Descripción

Col003 es un inhibidor selectivo y potente de Hsp47 (proteína de choque térmico 47). Se une de forma competitiva al sitio de unión del colágeno en Hsp47, interrumpiendo la estabilidad de las hélices triples de colágeno e inhibiendo la secreción de colágeno . Este compuesto ha despertado interés en el campo de la investigación de la fibrosis.

Métodos De Preparación

Rutas de síntesis:: Col003 se puede sintetizar utilizando rutas específicas, aunque los procedimientos de síntesis detallados no están ampliamente disponibles en la literatura. Los investigadores han desarrollado métodos para obtener este compuesto, pero pueden no ser de divulgación pública.

Producción industrial:: La información sobre los métodos de producción industrial a gran escala para Col003 sigue siendo limitada. Los servicios de síntesis personalizada están disponibles para un acceso rápido al compuesto.

Análisis De Reacciones Químicas

El comportamiento químico de Col003 implica interacciones con el colágeno y su impacto en la secreción de colágeno. Estos son los puntos clave:

Interacción con el colágeno:

Reacciones y productos principales:

Aplicaciones Científicas De Investigación

Overview

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde, also known as Col003, is a chemical compound with specific applications in scientific research, particularly in the study of fibrosis. It functions as a selective and potent inhibitor of Hsp47 (heat shock protein 47).

Scientific Research Applications

This compound is primarily used in fibrosis research.

Fibrosis Research Col003 competitively binds to the collagen binding site on Hsp47, disrupting the stability of collagen triple helices and inhibiting collagen secretion.

Preparation Methods

Detailed synthetic procedures for Col003 are not widely available in the literature. However, researchers have developed methods to synthesize this compound, though these methods may not be publicly disclosed. Custom synthesis services are available for rapid access to the compound.

Chemical Reactions Analysis

The chemical behavior of Col003 involves interactions with collagen and its impact on collagen secretion.

Interaction with Collagen Col003 interacts with collagen by binding to the collagen binding site on Hsp47.

Reactions and Major Products The specific reactions and major products of Col003 in biological systems are related to its inhibitory effect on Hsp47 and subsequent disruption of collagen secretion.

Safety and Hazards

Mecanismo De Acción

El mecanismo de Col003 implica la focalización de Hsp47 y el colágeno:

Objetivos moleculares:

Vías implicadas:

Comparación Con Compuestos Similares

Aunque las comparaciones detalladas son escasas, Col003 destaca por su inhibición selectiva de Hsp47. Pueden existir compuestos similares, pero su singularidad aún está por explorar.

Actividad Biológica

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde (C14H11NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety with hydroxyl and nitro functional groups, which are known to influence its biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C14H11NO4

- Molecular Weight : Approximately 255.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its hydroxyl and nitro groups contribute to its effectiveness against various microbial strains. Preliminary studies have shown that this compound can inhibit the growth of specific bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-cancer Potential

In vitro studies have demonstrated that this compound possesses anti-tumor activity . It has shown significant cytotoxic effects against HepG2 liver cancer cells, indicating potential as an anticancer agent. Molecular docking studies suggest that it interacts with specific enzymes relevant to cancer therapy, highlighting its therapeutic applications .

The compound acts as a small molecule inhibitor of HSP47 , a chaperone protein involved in collagen synthesis. Inhibition of HSP47 can lead to reduced adiposity and may influence metabolic processes, making it relevant for obesity-related research . The ability to modulate HSP47 levels suggests a mechanism through which this compound may exert its biological effects.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

5-benzyl-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXVCLOGNLZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.